Butyraldoxime

Vue d'ensemble

Description

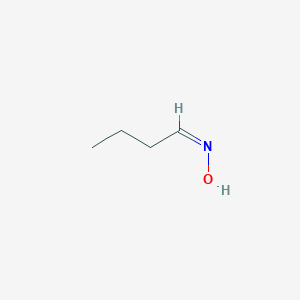

Butyraldoxime, also known as butyraldehyde oxime, is an organic compound with the molecular formula C4H9NO. It is a colorless to slightly yellow liquid with a characteristic odor. This compound is primarily used as an intermediate in organic synthesis and has applications in various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Butyraldoxime can be synthesized through the reaction of butyraldehyde with hydroxylamine hydrochloride. The reaction typically occurs in an aqueous or alcoholic medium under mild conditions. The general reaction is as follows:

CH3CH2CH2CHO+NH2OH⋅HCl→CH3CH2CH2CH=NOH+H2O+HCl

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can be oxidized to butyric acid using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to butylamine using reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.

Substitution: this compound can undergo substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium or hydrogen gas with a nickel catalyst.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation.

Major Products:

Oxidation: Butyric acid.

Reduction: Butylamine.

Substitution: Depending on the reagent, various substituted butyraldehyde derivatives.

Applications De Recherche Scientifique

Industrial Applications

- Production of Plastics and Rubber : Butyraldoxime is utilized in the manufacture of various plastics and rubber products. Its role as a precursor in polymerization processes allows for the enhancement of material properties such as flexibility and durability .

- Synthesis of Nitriles : A notable application of this compound is its conversion to nitriles through dehydration reactions facilitated by specific enzymes. For instance, research has demonstrated the use of aliphatic aldoxime dehydratase from Pseudomonas chlororaphis to convert this compound into butyronitrile, which is valuable in the production of pharmaceuticals and agrochemicals .

- Chemical Intermediates : this compound serves as an important intermediate in the synthesis of various organic compounds, including agrochemicals and pharmaceuticals. Its derivatives are often used to enhance biological activity or modify chemical properties for specific applications .

Environmental Applications

This compound has been studied for its potential role in environmental remediation processes. It can interact with pollutants, aiding in their degradation or transformation into less harmful substances. Understanding its behavior in the environment is crucial for assessing its safety and efficacy in bioremediation strategies.

Toxicological Studies

Research into the toxicological effects of this compound has revealed significant findings regarding its safety profile:

- Acute Toxicity : Studies conducted on laboratory animals have shown that high doses of this compound can lead to adverse effects such as weight loss, lethargy, and changes in blood parameters indicative of toxicity. Specifically, administration at high concentrations resulted in methemoglobinemia and anemia, highlighting the need for careful handling and regulation .

- Genotoxicity : this compound has been evaluated for its potential genotoxic effects. It was found to induce chromosomal aberrations in cultured cells and micronuclei formation in vivo, suggesting that it may pose risks for genetic damage under certain exposure conditions .

Case Study 1: Enzymatic Conversion to Nitriles

A study focused on the enzymatic conversion of this compound to butyronitrile demonstrated a novel reaction mechanism involving a long-lived enzyme-substrate complex. This process not only showcases the utility of this compound as a substrate but also emphasizes the importance of biocatalysis in sustainable chemical production .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological assessment involving both acute and chronic exposure scenarios, researchers evaluated the effects of this compound on rodent models. The findings indicated significant health impacts at elevated doses, necessitating further investigation into safe exposure limits for industrial applications .

Mécanisme D'action

The mechanism of action of butyraldoxime involves its ability to form stable complexes with metal ions and other reactive species. This property makes it useful in various catalytic and synthetic processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactive species it interacts with.

Comparaison Avec Des Composés Similaires

Acetaldoxime: Similar in structure but with a shorter carbon chain.

Propionaldoxime: Similar but with a three-carbon chain.

Cyclohexanone oxime: A cyclic oxime with different reactivity and applications.

Uniqueness: Butyraldoxime is unique due to its specific reactivity and the balance between its hydrophobic and hydrophilic properties, making it suitable for a wide range of applications in organic synthesis and industrial processes.

Activité Biologique

Butyraldoxime, also known as butanal oxime, is an organic compound with the formula C₄H₉NO. It has garnered attention in various fields, particularly in toxicology and biochemistry, due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its liquid state at room temperature and is slightly less dense than water. Its flash point is 140 °F (60 °C), and it is used primarily in the synthesis of plastics and rubber .

1. Enzyme Inhibition

This compound has been shown to inhibit various enzymes, particularly alcohol dehydrogenases (ADH). A study indicated that n-butyraldoxime inhibited retinal alcohol dehydrogenase with a Ki value of approximately 2 µM, which is comparable to its inhibition of hepatic alcohol dehydrogenase . This suggests that this compound may influence metabolic pathways involving retinol and ethanol.

2. Antioxidant Properties

Research indicates that this compound may reduce oxidative stress in neuronal cells. It has been linked to decreased levels of reactive oxygen species (ROS) and inflammation markers in brain tissues, suggesting a protective role against neurodegenerative conditions.

Case Study: Neuroprotection

A significant study on the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative damage in neuronal cultures. The administration of this compound resulted in a marked reduction in cell death induced by oxidative stress agents. The findings highlight its potential as a therapeutic agent for neurodegenerative diseases.

Table 1: Summary of Biological Activities

Toxicological Aspects

This compound has been evaluated for its toxicological profile. A chronic inhalation study indicated that it primarily targets erythrocytes, leading to hematopoietic cell proliferation in the spleen . This finding raises concerns about its safety profile when used in industrial applications.

Propriétés

Numéro CAS |

110-69-0 |

|---|---|

Formule moléculaire |

C4H9NO |

Poids moléculaire |

87.12 g/mol |

Nom IUPAC |

(NZ)-N-butylidenehydroxylamine |

InChI |

InChI=1S/C4H9NO/c1-2-3-4-5-6/h4,6H,2-3H2,1H3/b5-4- |

Clé InChI |

KGGVGTQEGGOZRN-PLNGDYQASA-N |

SMILES |

CCCC=NO |

SMILES isomérique |

CCC/C=N\O |

SMILES canonique |

CCCC=NO |

Point d'ébullition |

306 °F at 760 mmHg (NTP, 1992) |

Densité |

0.923 (NTP, 1992) - Less dense than water; will float |

Point d'éclair |

136 °F (NTP, 1992) |

melting_point |

-21.1 °F (NTP, 1992) |

Key on ui other cas no. |

110-69-0 |

Description physique |

Butyraldoxime appears as a liquid. Flash point 140 °F. Slightly less dense than water. Vapors heavier than air. Used to make plastics and rubber. Clear colorless liquid; [NTP] |

Pictogrammes |

Acute Toxic; Irritant |

Solubilité |

less than 1 mg/mL at 68 °F (NTP, 1992) |

Synonymes |

butyraldoxime |

Densité de vapeur |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.